molecular formula C12H16N2O B1601995 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol CAS No. 37465-61-5

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol

Cat. No. B1601995
CAS RN: 37465-61-5
M. Wt: 204.27 g/mol
InChI Key: KNOGCVUPZSAKIT-UHFFFAOYSA-N
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Description

“2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It’s known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Synthesis Analysis

The synthesis of compounds related to “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” has been reported in the literature . For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The reaction involved the use of N, N’-Dicyclohexylcarbodiimide as a dehydrating reagent .


Molecular Structure Analysis

The molecular structure of “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” involves an indole moiety. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The structure of indole is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .

Scientific Research Applications

Neuromodulation and Neurotransmission

This compound is found in trace amounts in the mammalian brain and may act as a neuromodulator or neurotransmitter, suggesting potential applications in neurological research and therapy .

Biosynthetic Pathway Studies

It serves as a possible intermediate in the biosynthesis of the plant hormone indole-3-acetic acid, which is crucial for plant growth and development studies .

Anti-Inflammatory Applications

Research indicates that derivatives of this compound can augment pro-inflammatory cytokine production, which could be significant in studying inflammatory diseases and developing treatments .

Antitubercular Activity

Derivatives of this compound have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, indicating its potential use in tuberculosis research .

Cancer Research

Indole derivatives, including this compound, show various biologically vital properties for treating cancer cells, making them significant in oncological studies .

Virology Studies

Some derivatives have shown significant activity against various viruses, including Yellow Fever Virus and HIV-1, suggesting applications in virology and antiviral drug development .

Each application mentioned above represents a unique field where “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” has potential or demonstrated utility. The compound’s versatility across different areas of scientific research underscores its importance in furthering our understanding of biological processes and developing new therapies.

ResearchGate - Crystal structure and DFT study MDPI - DPIE Augments Pro-Inflammatory Cytokine Production SpringerOpen - A brief review of the biological potential of indole derivatives RSC Publishing - Synthesis of indole derivatives

Future Directions

The future directions for “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” or its related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The synthesis of various scaffolds of indole for screening different pharmacological activities could also be a promising direction .

properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,13-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOGCVUPZSAKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493801
Record name 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol

CAS RN

37465-61-5
Record name 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

398 g of the product of Step A were dissolved in 4 liters of tetrahydrofuran cooled to +10° C. and while maintaining this temperature, 400 g of 25% sodium diethyl dihydroaluminate in toluene were introduced. The mixture was stirred for 90 minutes while allowing the temperture to rise to 17° C. The medium was cooled to -10° C. and 400 ml of sodium hydroxide solution in 1200 ml of water were introduced over 80 minutes while keeping the temperature at 0° C. during the introduction. The mixture was stirred for 2 hours at +10° C. then allowed to rise to ambient temperature for 16 hours with slower stirring. After decanting, the organic phase was washed with water and the wash water was extracted with ethyl acetate and methylene chloride. The combined organic phases were diluted with methylene chloride and dried, and the solvents were expelled at 40° C. under reduced pressure. The residue was triturated in 1300 ml of ethyl acetate for one hour, separated, washed with ethyl acetate and dried to obtain 240.8 g of the expected product melting at 92° C.
Name
product
Quantity
398 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
sodium diethyl dihydroaluminate
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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